molecular formula C14H21N3OS B5837163 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione

5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5837163
M. Wt: 279.40 g/mol
InChI Key: WXDFGBPRRCWYNG-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring substituted with a cyclohexyl group and a furylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclohexylamine, furfural, and thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to facilitate the formation of the triazinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furylmethyl or cyclohexyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-furylmethyl)-5-methyl-1,3,4-thiadiazol-2-amine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is unique due to its combination of a cyclohexyl group and a furylmethyl group on the triazinane ring This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

5-cyclohexyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c19-14-15-10-17(12-5-2-1-3-6-12)11-16(14)9-13-7-4-8-18-13/h4,7-8,12H,1-3,5-6,9-11H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDFGBPRRCWYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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